p53 and MDM2 proteins-interaction-inhibitor dihydrochloride
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Overview
Description
The compound “p53 and MDM2 proteins-interaction-inhibitor dihydrochloride” is a small-molecule inhibitor designed to disrupt the interaction between the p53 protein and MDM2 protein. The p53 protein, encoded by the TP53 gene, is a crucial tumor suppressor that regulates cell cycle progression, DNA repair, and apoptosis. MDM2 is a negative regulator of p53, promoting its degradation and thus diminishing its tumor-suppressing activities. Inhibiting the p53-MDM2 interaction can stabilize and activate p53, restoring its ability to control cell cycle progression and induce apoptosis in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of p53 and MDM2 proteins-interaction-inhibitor dihydrochloride typically involves multiple steps, including the formation of key intermediates and final coupling reactions. The synthetic routes often employ structure-based design or virtual screening to identify potential inhibitors. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperature and pressure settings .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as crystallization, filtration, and chromatography to isolate the desired product. Quality control measures are implemented to ensure consistency and compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions often involve controlled temperature, pH, and solvent systems to facilitate the desired transformations .
Major Products
The major products formed from these reactions include various intermediates and the final p53 and MDM2 proteins-interaction-inhibitor dihydrochloride. These products are characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) .
Scientific Research Applications
The compound has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study protein-protein interactions and develop new inhibitors.
Biology: Employed in research on cell cycle regulation, apoptosis, and DNA repair mechanisms.
Medicine: Investigated as a potential anticancer agent, particularly in cancers with p53 mutations or MDM2 overexpression.
Industry: Utilized in the development of targeted therapies and personalized medicine approaches .
Mechanism of Action
The compound exerts its effects by binding to the p53-binding domain of MDM2, thereby preventing the interaction between p53 and MDM2. This inhibition stabilizes and activates p53, leading to the induction of p53 target genes, cell cycle arrest, and apoptosis in tumor cells. The molecular targets and pathways involved include the p53 signaling pathway, DNA damage response, and apoptotic pathways .
Comparison with Similar Compounds
Similar Compounds
Nutlin-3a: Competes for binding sites in the N-terminus of MDM2 protein and p53 to block their interaction.
MI-773: Another small-molecule inhibitor targeting the p53-MDM2 interaction.
RG7112: A clinical-stage MDM2 inhibitor with similar mechanisms of action
Uniqueness
The uniqueness of p53 and MDM2 proteins-interaction-inhibitor dihydrochloride lies in its dual-targeting approach, which can activate higher levels of p53 protein than single-target inhibitors. This dual inhibition mechanism offers better anticancer efficacy and the potential to overcome resistance mechanisms observed with other inhibitors .
Properties
Molecular Formula |
C40H51Cl4N5O4 |
---|---|
Molecular Weight |
807.7 g/mol |
IUPAC Name |
2-[4-[(4S,5R)-2-(4-tert-butyl-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dimethylimidazole-1-carbonyl]piperazin-1-yl]-1-morpholin-4-ylethanone;dihydrochloride |
InChI |
InChI=1S/C40H49Cl2N5O4.2ClH/c1-7-51-34-26-30(38(2,3)4)12-17-33(34)36-43-39(5,28-8-13-31(41)14-9-28)40(6,29-10-15-32(42)16-11-29)47(36)37(49)46-20-18-44(19-21-46)27-35(48)45-22-24-50-25-23-45;;/h8-17,26H,7,18-25,27H2,1-6H3;2*1H/t39-,40+;;/m0../s1 |
InChI Key |
LSDSITOZGWIHGA-IBBBAUQKSA-N |
SMILES |
CCOC1=C(C=CC(=C1)C(C)(C)C)C2=NC(C(N2C(=O)N3CCN(CC3)CC(=O)N4CCOCC4)(C)C5=CC=C(C=C5)Cl)(C)C6=CC=C(C=C6)Cl.Cl.Cl |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)C(C)(C)C)C2=N[C@@]([C@@](N2C(=O)N3CCN(CC3)CC(=O)N4CCOCC4)(C)C5=CC=C(C=C5)Cl)(C)C6=CC=C(C=C6)Cl.Cl.Cl |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(C)(C)C)C2=NC(C(N2C(=O)N3CCN(CC3)CC(=O)N4CCOCC4)(C)C5=CC=C(C=C5)Cl)(C)C6=CC=C(C=C6)Cl.Cl.Cl |
Origin of Product |
United States |
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